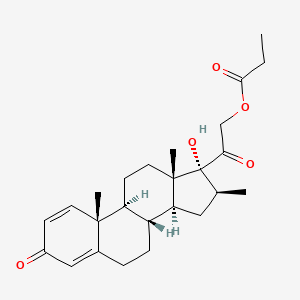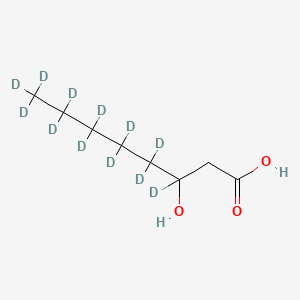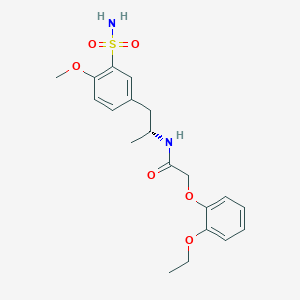
Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid typically involves the protection of hydroxyl groups in glucopyranosiduronic acid with phenylmethyl (benzyl) groups. This is followed by methylation of the carboxyl group. The reaction conditions often require the use of strong bases and organic solvents to facilitate the protection and methylation steps .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reagents and solvents used in the synthesis .
化学反応の分析
Types of Reactions
Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the compound.
Substitution: The phenylmethyl groups can be substituted with other functional groups to create derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve the use of nucleophiles like sodium methoxide (NaOMe) or other organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学的研究の応用
Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid is used as an intermediate in the synthesis of more complex molecules. Its applications span various fields:
Chemistry: Used as a building block for synthesizing other organic compounds.
Biology: Employed in the study of carbohydrate-protein interactions.
Medicine: Investigated for potential therapeutic applications, although not yet approved for medicinal use.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets. The phenylmethyl groups facilitate binding to proteins or other biomolecules, thereby influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 2,3,4-Tris-O-(phenylmethyl)-beta-D-Glucopyranosiduronic Acid: Similar in structure but differs in the stereochemistry of the glucopyranosiduronic acid moiety.
Methyl alpha-D-Glucopyranoside: Lacks the phenylmethyl protective groups and has different chemical properties.
Uniqueness
Methyl 2,3,4-Tris-O-(phenylmethyl)-alpha-D-Glucopyranosiduronic Acid is unique due to its specific protective groups and stereochemistry, which confer distinct chemical reactivity and binding properties. This makes it particularly useful in specialized research applications .
特性
分子式 |
C28H30O7 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
(2S,3S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxane-2-carboxylic acid |
InChI |
InChI=1S/C28H30O7/c1-31-28-26(34-19-22-15-9-4-10-16-22)24(33-18-21-13-7-3-8-14-21)23(25(35-28)27(29)30)32-17-20-11-5-2-6-12-20/h2-16,23-26,28H,17-19H2,1H3,(H,29,30)/t23-,24?,25-,26+,28-/m0/s1 |
InChIキー |
YNRUVHJHQXLZGX-CBAKNWJVSA-N |
異性体SMILES |
CO[C@@H]1[C@@H](C([C@@H]([C@H](O1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
正規SMILES |
COC1C(C(C(C(O1)C(=O)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(Phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid](/img/structure/B13442656.png)
![2-{6-methyl-3-oxo-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-2-yl}acetic acid](/img/structure/B13442664.png)





![2-Amino-2-[2-(4-pentylphenyl)ethyl]propane-1,3-diol](/img/structure/B13442695.png)



![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonyl(1,2-13C2)ethyl(15N)amino)methyl]furan-2-yl]quinazolin-4-amine;4-methylbenzenesulfonic acid](/img/structure/B13442715.png)

![ethyl (2E,4E)-3-methyl-5-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]penta-2,4-dienoate](/img/structure/B13442725.png)
